molecular formula C17H16N2O B1678765 Nictindole CAS No. 36504-64-0

Nictindole

Cat. No.: B1678765
CAS No.: 36504-64-0
M. Wt: 264.32 g/mol
InChI Key: SOOXXPIIPHUERK-UHFFFAOYSA-N
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Description

Nictindole is an organic compound belonging to the class of indolecarboxylic acids and derivatives Indolecarboxylic acids and derivatives are compounds containing a carboxylic acid group (or a derivative thereof) linked to an indole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nictindole can be achieved through various methods. One common approach involves the cyclization of ortho-substituted anilines or halobenzenes, followed by the formation of C–C or C–N bonds to an unactivated C–H bond . This method allows for the construction of the indole ring system, which is a key feature of this compound.

Another method involves the use of reverse-phase high-performance liquid chromatography (HPLC) with a mobile phase containing acetonitrile, water, and phosphoric acid . This method is suitable for the isolation of impurities and can be used for preparative separation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of advanced chromatographic techniques, such as HPLC, ensures the purity and quality of the final product. The scalability of these methods allows for efficient production of this compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Nictindole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Nitric acid, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Nicotinic acid and other oxidized derivatives.

    Reduction: Reduced forms of this compound.

    Substitution: Various substituted indole derivatives.

Comparison with Similar Compounds

Nictindole can be compared with other similar compounds, such as:

Similar Compounds

  • Nicotine
  • Indolecarboxylic acids and derivatives

This compound’s unique chemical structure and potential applications make it a valuable compound for scientific research and industrial use. Its ability to undergo various chemical reactions and interact with specific molecular targets highlights its versatility and significance in multiple fields.

Properties

CAS No.

36504-64-0

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

(2-propan-2-yl-1H-indol-3-yl)-pyridin-3-ylmethanone

InChI

InChI=1S/C17H16N2O/c1-11(2)16-15(13-7-3-4-8-14(13)19-16)17(20)12-6-5-9-18-10-12/h3-11,19H,1-2H3

InChI Key

SOOXXPIIPHUERK-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C2=CC=CC=C2N1)C(=O)C3=CN=CC=C3

Canonical SMILES

CC(C)C1=C(C2=CC=CC=C2N1)C(=O)C3=CN=CC=C3

Appearance

Solid powder

36504-64-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-isopropyl-nicotinyl-indole
L 8027
L-8027
L8027
nictindole

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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